4-Methoxypyrazolo[1,5-a]pyridin-3-amine
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Overview
Description
4-Methoxypyrazolo[1,5-a]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a methoxy group at the 4-position and an amine group at the 3-position of the pyrazolo[1,5-a]pyridine core makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxypyrazolo[1,5-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxy-3-nitropyridine with hydrazine hydrate, followed by cyclization to form the pyrazolo[1,5-a]pyridine core. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of solid-supported catalysts can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Methoxypyrazolo[1,5-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Formation of pyrazolo[1,5-a]pyridin-3-one derivatives.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of various substituted pyrazolo[1,5-a]pyridin-3-amine derivatives.
Scientific Research Applications
4-Methoxypyrazolo[1,5-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 4-Methoxypyrazolo[1,5-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with other molecular pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
4-Methoxypyrazolo[1,5-a]pyridin-3-amine can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings, leading to distinct chemical and biological properties.
Pyrazolo[4,3-c]pyridines: Another class of pyrazolopyridines with unique structural features and applications.
Pyrazolo[3,4-d]pyrimidines: These compounds have an additional nitrogen atom in the ring system, which can alter their reactivity and biological activity
Properties
Molecular Formula |
C8H9N3O |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
4-methoxypyrazolo[1,5-a]pyridin-3-amine |
InChI |
InChI=1S/C8H9N3O/c1-12-7-3-2-4-11-8(7)6(9)5-10-11/h2-5H,9H2,1H3 |
InChI Key |
NSBTZKCFKPDMGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CN2C1=C(C=N2)N |
Origin of Product |
United States |
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